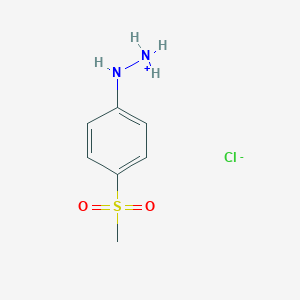

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

説明

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (CAS 17852-67-4) is a phenylhydrazine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the para position of the benzene ring, attached to a hydrazine hydrochloride moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is typically synthesized via sulfonation of a precursor followed by reaction with hydrochloric acid, as inferred from analogous sulfonylation procedures . Its molecular formula is C₇H₉N₂O₂S·HCl, with a calculated molecular weight of 220.68 g/mol.

特性

IUPAC Name |

(4-methylsulfonylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCMFSJTNVQJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17852-67-4 | |

| Record name | 4-(Methylsulfonyl)phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction of 4-Chlorophenyl Methyl Sulfone with Hydrazine Hydrate

A widely cited method involves reacting 4-chlorophenyl methyl sulfone with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO). This approach, adapted from the synthesis of 4-sulfonamidophenyl hydrazines, leverages the electron-withdrawing nature of the methylsulfonyl group to activate the chloro substituent for nucleophilic displacement.

Procedure :

-

Reagent Preparation : 4-Chlorophenyl methyl sulfone (1 equiv) is dissolved in DMSO, followed by the addition of hydrazine hydrate (2–3 equiv).

-

Reaction Conditions : The mixture is heated to reflux (≈180°C) for 4–6 hours under an inert atmosphere.

-

Workup : The reaction is quenched by diluting with hot water (≈80°C), inducing precipitation of the product. Cooling to 0–5°C completes crystallization.

-

Purification : The crude product is filtered, washed with cold water, and dried under vacuum.

Key Advantages :

-

Scalable with minimal byproducts.

-

DMSO acts as both solvent and stabilizer for intermediates.

Challenges :

-

Requires strict temperature control to avoid decomposition.

-

DMSO removal demands extensive washing.

Diazotization-Reduction of 4-(Methylsulfonyl)aniline

Diazotization with Sodium Nitrite

This method modifies protocols for 4-methoxyphenyl hydrazine hydrochloride synthesis, replacing the methoxy group with methylsulfonyl.

Procedure :

-

Diazotization : 4-(Methylsulfonyl)aniline (1 equiv) is treated with hydrochloric acid (2.3–3.2 equiv) at 0–5°C. Sodium nitrite (1–1.1 equiv) is added dropwise to form the diazonium salt.

-

Reduction : The diazonium salt is reduced using ammonium sulfite (2.5–3.0 equiv) in acidic medium, yielding the hydrazine intermediate.

-

Precipitation : Hydrochloric acid is added to precipitate the hydrochloride salt, which is filtered and dried.

Reaction Parameters :

Yield : 70–85%, depending on acid concentration and reducing agent stoichiometry.

Mechanistic Insight :

The methylsulfonyl group deactivates the aromatic ring, necessitating higher acid concentrations to stabilize the diazonium intermediate.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

DMSO is critical in Method 1 for solubilizing both the hydrophobic sulfone and hydrophilic hydrazine. Alternatives like N-methyl-2-pyrrolidone (NMP) have been explored but show lower yields (≈60%) due to reduced stabilization of the transition state.

Stoichiometric Adjustments

Excess hydrazine (2–3 equiv) in Method 1 drives the reaction to completion, while sub-stoichiometric amounts lead to incomplete substitution (yields <50%).

Temperature Control

In Method 2, maintaining temperatures below 5°C during diazotization prevents diazonium salt decomposition, a common issue with electron-deficient anilines.

Industrial-Scale Considerations

Cost Efficiency

Method 1 is preferred for large-scale production due to lower reagent costs (hydrazine hydrate vs. ammonium sulfite). However, DMSO recovery systems are necessary to reduce waste.

化学反応の分析

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. It is particularly valuable in developing drugs that address cancer and inflammatory diseases. The compound facilitates the formation of hydrazone derivatives, which are crucial in creating various therapeutic molecules .

Case Study:

A notable application is in the synthesis of novel anti-cancer agents. Researchers have utilized this compound to create derivatives that exhibit selective cytotoxicity against cancer cell lines, demonstrating its potential in targeted cancer therapies .

Analytical Chemistry

Development of Analytical Methods:

This compound is employed in analytical chemistry for the detection and quantification of biomolecules. Its ability to form stable complexes with certain analytes enhances the sensitivity and specificity of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Example Application:

In a study focusing on biomarker detection, this compound was used to improve the detection limits of specific metabolites in biological samples, thereby increasing the accuracy of clinical diagnostics .

Biochemical Research

Study of Enzyme Interactions:

The compound aids researchers in understanding enzyme interactions and metabolic pathways. By utilizing this compound, scientists can investigate the effects of various substrates on enzyme activity, contributing to a deeper understanding of biochemical processes .

Research Findings:

In biochemical studies, it has been shown to affect the kinetics of certain enzymes involved in metabolic pathways associated with drug metabolism, which could lead to advancements in personalized medicine approaches .

Material Science

Formulation of Specialty Chemicals:

In material science, this compound is used to formulate specialty chemicals that enhance material properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve the durability and performance of materials under extreme conditions .

Agricultural Chemistry

Development of Agrochemicals:

The compound is also under investigation for its potential applications in agricultural chemistry, particularly in developing new agrochemicals. It shows promise as a component in formulations aimed at pest control and crop protection strategies .

Field Studies:

Field studies have indicated that formulations containing this compound demonstrate effective pest control while minimizing environmental impact, suggesting its viability as a sustainable agricultural solution .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-cancer agents | Targeted therapies |

| Analytical Chemistry | Detection and quantification of biomolecules | Enhanced sensitivity and specificity |

| Biochemical Research | Study of enzyme interactions | Insight into metabolic pathways |

| Material Science | Formulation of specialty chemicals | Improved thermal stability |

| Agricultural Chemistry | Development of agrochemicals | Effective pest control |

生物活性

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride, also known as B2431549, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNOS·HCl

- CAS Number : 17852-67-4

The synthesis of this compound typically involves the reaction of 4-(methylsulfonyl)aniline with hydrazine in the presence of hydrochloric acid. The process is characterized by its efficiency and relatively high yield, making it suitable for both laboratory and industrial applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies.

- Mechanism of Action : The compound appears to exert its effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the Bcl-2 family of proteins, which are crucial for cell survival .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research has pointed to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuronal apoptosis, which are key factors in diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

- Anticancer Study : A study published in MDPI evaluated the anticancer effects of various hydrazine derivatives, including this compound. The results showed a dose-dependent decrease in cell viability in cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was found to exhibit superior activity compared to commonly used antibiotics against resistant strains of bacteria.

- Neuroprotection : A recent investigation into neuroprotective agents highlighted the ability of this compound to reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative disorders .

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent on the phenyl ring dictates electronic and steric behavior, impacting reactivity and applications. Key comparisons include:

- Methylsulfonyl (-SO₂CH₃) : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. Reduces basicity of the hydrazine group compared to electron-donating substituents .

- Methoxy (-OCH₃) : Increases electron density on the ring, favoring electrophilic substitution but reducing stability in acidic conditions .

Physical Properties

- The methylsulfonyl group increases molecular weight and polarity compared to methoxy derivatives, enhancing solubility in polar solvents.

- Methoxy-substituted analogs exhibit higher thermal stability (e.g., decomp. at 306°C) due to resonance stabilization .

Reactivity in Key Reactions

- Condensation Reactions :

- Cyclization (e.g., Triazole Formation) :

- (4-(Methylsulfonyl)phenyl)hydrazine HCl reacts efficiently with thiocarbamides under basic conditions to form triazole thiones, as seen in analogous sulfonamide derivatives .

- Sulfonamidophenylhydrazine HCl shows similar reactivity but may require longer reaction times due to hydrogen bonding from the -SO₂NH₂ group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。